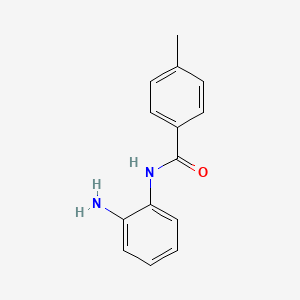

N-(2-aminofenil)-4-metilbenzamida

Descripción general

Descripción

N-(2-aminophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a benzamide structure with a methyl substituent. It is of interest in various fields of research due to its potential biological and chemical properties.

Aplicaciones Científicas De Investigación

N-(2-aminophenyl)-4-methylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

N-(2-aminophenyl)-4-methylbenzamide, also known as Mocetinostat , primarily targets histone deacetylase enzymes (HDACs), specifically HDAC1, HDAC2, HDAC3, and HDAC11 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact and less transcriptionally active chromatin structure.

Mode of Action

Mocetinostat interacts with its targets by inhibiting the deacetylase activity of HDACs . This inhibition prevents the removal of acetyl groups from histones, resulting in a more relaxed chromatin structure that promotes gene transcription. The altered gene expression can lead to various cellular effects, including cell cycle arrest, differentiation, and apoptosis .

Biochemical Pathways

The inhibition of HDACs by Mocetinostat affects multiple biochemical pathways. One of the key pathways is the regulation of cytokine production, which plays a significant role in immune responses . Additionally, the compound’s action can lead to the downregulation of EGFR mRNA and protein expression , which is involved in cell growth and proliferation.

Pharmacokinetics

The pharmacokinetics of N-(2-aminophenyl)-4-methylbenzamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a triexponential or biexponential elimination from plasma, with a terminal half-life of approximately 7.4 hours . It has a volume of distribution of 15.5 L/m² and a clearance rate of 40 ml/min/m² . The compound is also detected in cerebrospinal fluid (CSF), indicating its ability to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of N-(2-aminophenyl)-4-methylbenzamide’s action are diverse, given its influence on gene expression. It has demonstrated antiproliferative activities against various cancer cell lines . In addition, it has shown antifibrotic activity, suggesting potential therapeutic applications in fibrotic diseases .

Action Environment

The action, efficacy, and stability of N-(2-aminophenyl)-4-methylbenzamide can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, as combinations of HDAC inhibitors with kinase inhibitors have shown additive and synergistic effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-4-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminophenylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.

Another method involves the use of 2-aminophenylamine and 4-methylbenzoic acid. The reaction is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction also takes place in an organic solvent, and the product is obtained after purification.

Industrial Production Methods

Industrial production of N-(2-aminophenyl)-4-methylbenzamide typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-aminophenyl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Comparación Con Compuestos Similares

N-(2-aminophenyl)-4-methylbenzamide can be compared with other benzamide derivatives, such as:

N-(2-aminophenyl)benzamide: Lacks the methyl substituent, which may affect its biological activity and chemical reactivity.

N-(2-aminophenyl)-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group, potentially altering its properties.

N-(2-aminophenyl)-4-methoxybenzamide: Features a methoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of N-(2-aminophenyl)-4-methylbenzamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

N-(2-aminophenyl)-4-methylbenzamide, also known as Mocetinostat, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Overview of N-(2-aminophenyl)-4-methylbenzamide

N-(2-aminophenyl)-4-methylbenzamide belongs to the class of benzamides and features an amine group attached to a phenyl ring connected to a benzamide structure with a methyl substituent. Its structural characteristics contribute to its biological activity, particularly in cancer therapy.

Histone Deacetylase Inhibition : The primary mechanism by which N-(2-aminophenyl)-4-methylbenzamide exerts its biological effects is through the inhibition of HDACs. This inhibition leads to an increase in histone acetylation, which can alter gene expression and influence various cellular processes such as proliferation and apoptosis .

Biochemical Pathways : The inhibition of HDACs affects multiple pathways, including cytokine production, which is crucial for immune response modulation. By altering these pathways, the compound can exhibit both anticancer and immunomodulatory effects.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of N-(2-aminophenyl)-4-methylbenzamide:

- Cell Proliferation Inhibition : The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, it demonstrated a 10.3-fold higher potency compared to suberoylanilide hydroxamic acid (SAHA) in inhibiting A2780 and HepG2 cell growth .

- Induction of Apoptosis : Studies indicate that treatment with N-(2-aminophenyl)-4-methylbenzamide can lead to G2/M phase cell cycle arrest and apoptosis in cancer cells. This effect contributes to its overall antitumor efficacy .

Comparative Efficacy

A comparative analysis of various derivatives has shown that modifications in the chemical structure can enhance biological activity. For example:

| Compound | HDAC Inhibition IC50 (nM) | Antiproliferative IC50 (μM) | Cell Line |

|---|---|---|---|

| N-(2-aminophenyl)-4-methylbenzamide | 95.2 (HDAC1) | 2.66 (A2780) | A2780 |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2 (HDAC1) | 1.73 (HepG2) | HepG2 |

| N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamide | 70.6% inhibition at 5 μM | 3.84 | HepG2 |

This table illustrates how specific modifications can lead to increased selectivity and potency against HDACs and tumor cells.

Pharmacokinetics

The pharmacokinetic profile of N-(2-aminophenyl)-4-methylbenzamide reveals a biexponential elimination from plasma with a terminal half-life of approximately 7.4 hours. Understanding the pharmacokinetics is crucial for optimizing dosing regimens in therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of N-(2-aminophenyl)-4-methylbenzamide in clinical settings:

- Clinical Trials : Preliminary clinical trials have indicated promising results in patients with solid tumors, showcasing its potential as an effective treatment option when combined with other therapies.

- Combination Therapies : Research suggests that combining this compound with other anticancer agents may enhance therapeutic outcomes due to synergistic effects on tumor cell growth inhibition .

Propiedades

IUPAC Name |

N-(2-aminophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZURKGIPJGMWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401006 | |

| Record name | N-(2-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71255-53-3 | |

| Record name | N-(2-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.